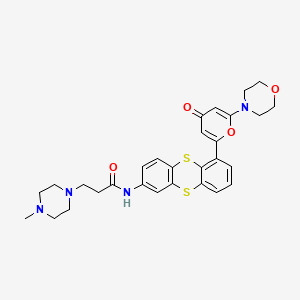

KU 59403

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZKDYAYJSSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The ATM Inhibitor KU-59403: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This document details the preclinical data supporting its role in sensitizing cancer cells to genotoxic agents and outlines key experimental protocols for its evaluation.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. Cells have evolved a complex network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is irreparable.[1][2] A central player in the DDR is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[3] Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest and promote DNA repair through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[1][3]

In many cancers, the DDR is dysregulated, leading to genomic instability. However, this also creates a dependency on the remaining functional DDR pathways for survival. Targeting these pathways with small molecule inhibitors has emerged as a promising therapeutic strategy. By inhibiting key DDR proteins like ATM, cancer cells can be rendered more sensitive to the DNA-damaging effects of chemotherapy and radiotherapy.[4][5][6]

KU-59403 was developed as a potent and selective ATP-competitive inhibitor of ATM kinase with improved pharmacological properties over its predecessors.[7] Preclinical studies have demonstrated its ability to enhance the efficacy of topoisomerase poisons and ionizing radiation in various cancer models, both in vitro and in vivo.[4][8][9]

Mechanism of Action of KU-59403

KU-59403 exerts its biological effects by directly inhibiting the kinase activity of ATM. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the ATM kinase domain, preventing the phosphorylation of its downstream substrates.[7] This abrogation of ATM signaling disrupts the cellular response to DNA double-strand breaks, leading to several key consequences:

-

Inhibition of DNA Repair: By blocking ATM-mediated signaling, KU-59403 impairs the efficient repair of DSBs. This leads to an accumulation of DNA damage, which can ultimately trigger cell death.

-

Abrogation of Cell Cycle Checkpoints: ATM is crucial for activating cell cycle checkpoints (primarily the G1/S and G2/M checkpoints) in response to DNA damage. Inhibition of ATM by KU-59403 allows cells with damaged DNA to progress through the cell cycle, leading to mitotic catastrophe and apoptosis.

-

Sensitization to Genotoxic Agents: The combination of impaired DNA repair and dysfunctional cell cycle checkpoints makes cancer cells highly susceptible to agents that induce DSBs, such as topoisomerase inhibitors (e.g., etoposide, doxorubicin, camptothecin) and ionizing radiation.[3][4][8]

The chemosensitization and radiosensitization effects of KU-59403 have been observed to be independent of the p53 tumor suppressor status of the cancer cells, broadening its potential therapeutic applicability.[4][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of KU-59403.

| Parameter | Value | Kinase Target | Reference |

| IC50 | 3 nM | ATM | |

| IC50 | 9.1 µM | DNA-PK | |

| IC50 | >10 µM | PI3K | |

| IC50 | >10 µM | mTOR | [8] |

| IC50 | >10 µM | ATR | [8] |

Table 1: In Vitro Kinase Inhibitory Potency and Selectivity of KU-59403. This table showcases the high potency of KU-59403 for ATM and its significant selectivity over other related kinases in the PI3K-like kinase (PIKK) family.

| Cell Line | Chemotherapeutic Agent | Concentration of KU-59403 | Sensitization Enhancement Factor (SEF) | p53 Status | Reference |

| LoVo (colon) | Camptothecin (10 nM) | 1 µM | 7-fold | Wild-type | [3][8] |

| SW620 (colon) | Camptothecin (10 nM) | 1 µM | 4-fold | Mutant | [3][8] |

| HCT116 (colon) | Etoposide (1 µM) | 1 µM | 2.3 ± 1.6-fold | Wild-type | [3][8] |

| SW620 (colon) | Etoposide (1 µM) | 1 µM | 11.9 ± 4.7-fold | Mutant | [3][8] |

| MDA-MB-231 (breast) | Etoposide (1 µM) | 1 µM | 3.8 ± 1.8-fold | Mutant | [3][8] |

Table 2: In Vitro Chemosensitization by KU-59403 in Human Cancer Cell Lines. This table highlights the ability of KU-59403 to significantly enhance the cytotoxicity of topoisomerase inhibitors in various cancer cell lines, irrespective of their p53 status.

| Xenograft Model | Chemotherapeutic Agent | KU-59403 Dosage | Outcome | Reference |

| SW620 (colon) | Topoisomerase poison | 25 mg/kg, twice daily | Significant tumor growth delay | [4] |

| HCT116 (colon) | Topoisomerase poison | 25 mg/kg, twice daily | Significant tumor growth delay | [4] |

Table 3: In Vivo Efficacy of KU-59403 in Human Cancer Xenograft Models. This table demonstrates the in vivo chemosensitization effect of KU-59403 in mouse models of human colon cancer.

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway and Inhibition by KU-59403

Caption: ATM signaling pathway initiated by DNA double-strand breaks and its inhibition by KU-59403.

Experimental Workflow for Evaluating KU-59403

Caption: A representative experimental workflow for the preclinical evaluation of KU-59403.

Detailed Experimental Protocols

In Vitro ATM Kinase Inhibition Assay (HTRF-Based)

This protocol describes a general method for determining the in vitro potency of an ATM inhibitor like KU-59403 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human ATM kinase

-

Biotinylated p53-derived peptide substrate

-

ATP

-

KU-59403 or other test compounds

-

HTRF KinEASE-STK S1 kit (containing STK Antibody-Eu3+ and Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of KU-59403 in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add 2 µL of the diluted KU-59403 or DMSO (vehicle control).

-

Add 4 µL of a solution containing the ATM kinase and the biotinylated p53 substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATM.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the HTRF detection mix (STK Antibody-Eu3+ and Streptavidin-XL665 diluted in detection buffer).

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the KU-59403 concentration to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with KU-59403 alone or in combination with a genotoxic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

KU-59403

-

Genotoxic agent (e.g., etoposide or ionizing radiation source)

-

6-well plates

-

Trypsin-EDTA

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of KU-59403, the genotoxic agent, or a combination of both for a specified duration (e.g., 24 hours). Include an untreated control.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

Remove the medium, wash the wells with PBS, and fix the colonies with methanol for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The sensitization enhancement factor can be calculated by comparing the SF of the combination treatment to the SF of the genotoxic agent alone.

Western Blotting for DDR Protein Phosphorylation

This method is used to confirm the on-target activity of KU-59403 by assessing the phosphorylation status of ATM and its downstream targets.

Materials:

-

Cancer cell lines

-

KU-59403

-

DNA-damaging agent (e.g., etoposide or ionizing radiation)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Pre-treat the cells with KU-59403 for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding a genotoxic agent or by irradiation.

-

After a short incubation period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence for γH2AX Foci

This technique allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

KU-59403

-

DNA-damaging agent

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat them with KU-59403 and a DNA-damaging agent as described for western blotting.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash the cells and mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the chemosensitizing effect of KU-59403 in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

KU-59403 formulation for in vivo administration

-

Chemotherapeutic agent

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, KU-59403 alone, chemotherapeutic agent alone, combination of KU-59403 and chemotherapeutic agent).

-

Administer the treatments according to a predetermined schedule and dosage.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue the experiment until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Conclusion

KU-59403 is a potent and selective ATM inhibitor that has demonstrated significant preclinical activity as a chemosensitizing and radiosensitizing agent. By targeting a key node in the DNA damage response, KU-59403 disrupts DNA repair and cell cycle control, leading to enhanced tumor cell killing in the presence of DNA-damaging therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical application of ATM inhibitors in oncology. Although KU-59403 itself has not progressed to clinical trials, it has served as an important proof-of-concept for the therapeutic potential of ATM inhibition and has paved the way for the development of next-generation ATM inhibitors that are currently under clinical investigation.[1]

References

- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. revvity.com [revvity.com]

- 3. An HTRF® Assay for the Protein Kinase ATM | Springer Nature Experiments [experiments.springernature.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An HTRF® Assay for the Protein Kinase ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HTRF Human Phospho-ATM (Ser1981) Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of KU-59403: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-59403 is a potent and selective small molecule inhibitor targeting the Ataxia telangiectasia mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). This document provides a comprehensive overview of the cellular target of KU-59403, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key validation assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and the process of its identification.

The Cellular Target: Ataxia Telangiectasia Mutated (ATM) Kinase

The primary cellular target of KU-59403 is the Ataxia telangiectasia mutated (ATM) protein kinase .[1][2][3] ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[4] It plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.

Upon sensing DSBs, typically through the Mre11-Rad50-Nbs1 (MRN) complex, ATM is activated via autophosphorylation.[4] Activated ATM then phosphorylates a multitude of downstream substrates involved in cell cycle checkpoint activation, DNA repair, and apoptosis.[4][5] By inhibiting ATM, KU-59403 effectively abrogates these critical cellular responses to DNA damage. This disruption of the DDR makes cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents, such as topoisomerase inhibitors and ionizing radiation.[1][2] This chemosensitization and radiosensitization effect is the therapeutic rationale for the development of ATM inhibitors like KU-59403 in oncology.[1][2]

Quantitative Data: Inhibitory Potency and Selectivity

The potency and selectivity of KU-59403 have been quantified in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

| Target Kinase | IC50 (nM) | Reference |

| ATM | 3 | [3] |

| DNA-PK | 9100 | [3] |

| PI3K | 10000 | [3] |

As the data indicates, KU-59403 is a highly potent inhibitor of ATM with an IC50 value in the low nanomolar range.[3] It exhibits significant selectivity for ATM over other related kinases in the PIKK family, such as DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K), with IC50 values for these off-targets being over three orders of magnitude higher.[3]

Signaling Pathway and Experimental Workflow Visualizations

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of intervention for KU-59403.

Experimental Workflow for Target Validation

The following diagram outlines the typical experimental workflow used to identify and validate the cellular target of a kinase inhibitor like KU-59403.

Detailed Experimental Protocols

Western Blotting for ATM Substrate Phosphorylation

This protocol is designed to assess the inhibitory effect of KU-59403 on ATM activity by measuring the phosphorylation of its downstream substrates, such as CHK2 and p53.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620)

-

KU-59403

-

DNA damaging agent (e.g., Etoposide or ionizing radiation)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-CHK2 (Thr68), anti-phospho-p53 (Ser15), anti-total CHK2, anti-total p53, anti-ATM, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with various concentrations of KU-59403 for 1-2 hours. Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour) or by exposing cells to ionizing radiation (e.g., 10 Gy).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity and radiosensitization/chemosensitization.

Materials:

-

Cancer cell lines

-

KU-59403

-

DNA damaging agent (e.g., ionizing radiation or Camptothecin)

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Cell Plating: Plate a known number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and treatment condition to yield a countable number of colonies (typically 50-150).

-

Treatment: Allow cells to attach for several hours. Treat the cells with KU-59403 alone, the DNA damaging agent alone, or a combination of both. For combination treatments, pre-treat with KU-59403 for 1-2 hours before adding the DNA damaging agent or irradiating.

-

Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting:

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 10 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The sensitizer enhancement ratio (SER) can be calculated to quantify the degree of sensitization.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of KU-59403 in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line for xenograft implantation (e.g., SW620)

-

KU-59403 formulation for in vivo administration

-

Chemotherapeutic agent (e.g., Irinotecan or Etoposide)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., Vehicle, KU-59403 alone, chemotherapeutic agent alone, KU-59403 + chemotherapeutic agent).

-

Treatment Administration: Administer KU-59403 and the chemotherapeutic agent according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health of the animals.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

-

Excised tumors can be used for pharmacodynamic studies (e.g., Western blotting for target modulation).

-

Conclusion

KU-59403 is a potent and selective inhibitor of ATM kinase, a critical component of the DNA damage response pathway. Its mechanism of action, which involves the sensitization of cancer cells to DNA-damaging therapies, has been extensively validated through a series of in vitro and in vivo experiments. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ATM inhibitors and the broader field of DNA damage response. The continued investigation of compounds like KU-59403 holds promise for the development of novel and more effective cancer therapies.

References

- 1. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]

- 3. youtube.com [youtube.com]

- 4. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KU 59403 and ATM kinase signaling pathway

An In-depth Technical Guide to KU-59403 and the ATM Kinase Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, ATM orchestrates a complex signaling network that promotes cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity. Due to its central role, ATM is a compelling therapeutic target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. KU-59403 is a potent and selective small-molecule inhibitor of ATM kinase. This document provides a comprehensive technical overview of the ATM signaling pathway, the mechanism of action of KU-59403, its pharmacological properties, and the experimental methodologies used for its evaluation.

The ATM Kinase Signaling Pathway

ATM is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] In healthy cells, ATM exists as an inactive dimer.[2] Following the induction of DNA DSBs by agents such as ionizing radiation (IR) or topoisomerase poisons, the MRE11-RAD50-NBS1 (MRN) complex is recruited to the damage sites.[3] This complex binds to and activates ATM, leading to its autophosphorylation at Serine 1981 and its dissociation into active monomers.[3][4]

Once activated, ATM phosphorylates a multitude of downstream substrates to initiate the DNA Damage Response (DDR).[4][5] Key signaling cascades include:

-

Cell Cycle Checkpoint Activation: ATM activates G1/S, intra-S, and G2/M checkpoints to prevent the replication of damaged DNA.[5] This is primarily mediated through the phosphorylation and activation of checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[2][3][6] Activated p53 induces the expression of CDK inhibitor p21, leading to G1 arrest.[1]

-

DNA Repair: ATM promotes the repair of DSBs through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). It phosphorylates key repair factors including BRCA1, NBS1, and the histone variant H2AX (on Ser139, creating γH2AX), which serves as a scaffold for the recruitment of other repair proteins.[2][5]

-

Apoptosis: In cases of extensive, irreparable DNA damage, ATM can trigger apoptosis. This can occur through both p53-dependent and p53-independent pathways, involving targets like c-Abl and NF-κB.[1][2][7]

The inhibition of ATM by KU-59403 prevents this cascade, blocking the downstream signaling required for cell cycle arrest and DNA repair. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death, thereby sensitizing them to DNA-damaging agents.

Quantitative Data for KU-59403

KU-59403 is a highly potent and selective inhibitor of ATM kinase activity. Its efficacy has been quantified in various biochemical and cellular assays.

Table 1: Kinase Inhibitory Profile of KU-59403

This table summarizes the half-maximal inhibitory concentration (IC50) of KU-59403 against ATM and other related kinases. The data highlights the compound's high selectivity for ATM.

| Kinase | KU-59403 IC50 | Notes | Reference |

| ATM | 3 nM | Potent inhibition. | [8][9] |

| DNA-PK | 9.1 µM | >3000-fold less potent than against ATM. | [8] |

| PI3K | 10 µM | >3000-fold less potent than against ATM. | [8] |

Table 2: In Vitro Chemosensitization by KU-59403 (1 µM)

This table details the ability of KU-59403 to enhance the cytotoxicity of various topoisomerase poisons in human cancer cell lines. The enhancement factor indicates the fold-increase in cell killing when the agent is combined with KU-59403.

| Cell Line | Primary Drug | Sensitization Enhancement | p53 Status | Reference |

| SW620 (Colon) | Camptothecin (10 nM) | 4-fold | Mutant | [9] |

| LoVo (Colon) | Camptothecin (10 nM) | 7-fold | Wild Type | [9] |

| SW620 (Colon) | Etoposide (VP-16) | 11.9-fold | Mutant | [8] |

| MDA-MB-231 (Breast) | Etoposide (VP-16) | 3.8-fold | Mutant | [8] |

| HCT116 (Colon) | Etoposide (VP-16) | Similar to SW620 | Wild Type | [8] |

Note: Chemosensitization by KU-59403 has been shown to be independent of p53 status.[9][10]

Table 3: In Vivo Antitumor Efficacy of KU-59403

This table presents data from preclinical xenograft models, demonstrating that KU-59403 enhances the antitumor activity of chemotherapy in vivo.

| Animal Model | Tumor Xenograft | Treatment | Dosage & Administration (KU-59403) | Key Result | Reference |

| CD-1 Nude Mice | SW620 (Colon) | BMY-40481 | 25 mg/kg, I.P., twice daily | 3-fold increase in tumor growth delay. | [8] |

| CD-1 Nude Mice | HCT116-N7 (Colon) | BMY-40481 | 25 mg/kg, I.P., twice daily | 3-fold increase in tumor growth delay. | [8] |

| SW620-bearing Nude Mice | Irinotecan | Not specified | 144% enhancement of irinotecan efficacy. | [9] |

Experimental Protocols

The evaluation of ATM inhibitors like KU-59403 involves a series of standardized in vitro and in vivo experiments.

Kinase Assays

Objective: To determine the IC50 of an inhibitor against purified kinase enzymes. Methodology:

-

Purified recombinant ATM, DNA-PK, or PI3K enzyme is incubated in a kinase reaction buffer.

-

The buffer contains a specific substrate for the kinase and ATP (often radiolabeled [γ-³²P]ATP).

-

Increasing concentrations of the inhibitor (e.g., KU-59403) are added to the reactions.

-

The reaction is allowed to proceed for a set time at 30°C and then stopped.

-

Substrate phosphorylation is quantified using methods like scintillation counting or filter-binding assays.

-

The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting sigmoid curve.[9]

Cell Culture and Cytotoxicity Assays

Objective: To measure the effect of the inhibitor on cell viability, alone or in combination with cytotoxic agents. Methodology:

-

Human cancer cell lines (e.g., SW620, LoVo) are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Cells are treated with a cytotoxic agent (e.g., camptothecin) alone, KU-59403 alone, or a combination of both.

-

After an incubation period (typically 72-96 hours), cell viability is assessed using a metabolic assay such as MTS or MTT, which measures mitochondrial activity in living cells.

-

Absorbance is read on a plate reader, and survival fractions are calculated relative to untreated controls.[9]

Western Blotting for ATM Activity

Objective: To confirm the inhibition of ATM signaling within cells. Methodology:

-

Cells are treated with a DNA-damaging agent (e.g., 2 Gy of IR) with or without pre-incubation with KU-59403.

-

After a short incubation period (e.g., 30 minutes), cells are harvested and lysed to extract total protein.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ATM targets, such as p-ATM (Ser1981), p-CHK2 (Thr68), or γH2AX (p-H2AX Ser139).

-

Antibodies for total protein levels (e.g., total ATM, Actin) are used as loading controls.

-

After incubation with secondary antibodies, the signal is detected using chemiluminescence. A reduction in the phosphorylation signal in the KU-59403-treated samples indicates target inhibition.[11]

In Vivo Xenograft Studies

Objective: To evaluate the efficacy and tolerability of KU-59403 in combination with chemotherapy in a living organism. Methodology:

-

Immunocompromised mice (e.g., CD-1 nude) are subcutaneously implanted with human cancer cells (e.g., 1x10⁷ SW620 cells).[8]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups: vehicle, chemotherapy alone, KU-59403 alone, and the combination.

-

KU-59403 is administered, often via intraperitoneal (I.P.) injection, at a specific dose and schedule (e.g., 25 mg/kg, twice daily).[8] The chemotherapy agent is administered according to its established protocol.

-

Tumor volume and body weight (as a measure of toxicity) are monitored regularly.

-

The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a predetermined size (e.g., 4 times the initial volume).[8]

-

At the end of the study, pharmacokinetic analysis may be performed by measuring drug concentrations in plasma and tumor tissue at various time points.[9]

Conclusion

KU-59403 is a well-characterized, potent, and selective inhibitor of ATM kinase. It effectively abrogates DNA damage-induced cell cycle checkpoints and sensitizes cancer cells to topoisomerase poisons and radiation, irrespective of their p53 status.[9] Preclinical studies have demonstrated its ability to significantly enhance the efficacy of chemotherapy in in vivo models of human cancer with good tolerability.[10] These findings establish a strong proof-of-principle for the clinical development of ATM inhibitors as a strategy to overcome resistance and improve outcomes for patients treated with DNA-damaging therapies.

References

- 1. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]

- 2. abeomics.com [abeomics.com]

- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Versatile Functions of ATM Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. ATM and the Catalytic Subunit of DNA-Dependent Protein Kinase Activate NF-κB through a Common MEK/Extracellular Signal-Regulated Kinase/p90rsk Signaling Pathway in Response to Distinct Forms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KU-59403 in Cell Cycle Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-59403 is a potent and highly selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). This technical guide provides an in-depth analysis of the role of KU-59403 in cell cycle checkpoint control, its mechanism of action, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Critical Role of ATM in Cell Cycle Control

The integrity of the genome is paramount for cellular function and survival. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA damage response (DDR), to detect DNA lesions, signal their presence, and promote their repair. A central player in the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a serine/threonine protein kinase that is rapidly activated in response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3][4]

Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response that includes:

-

Cell Cycle Checkpoint Activation: ATM activation leads to the transient arrest of the cell cycle at G1, S, or G2/M phases.[5][6] This pause provides the cell with time to repair the damaged DNA before proceeding with replication or mitosis, thus preventing the propagation of mutations.[5]

-

DNA Repair: ATM promotes the recruitment of DNA repair proteins to the site of damage, facilitating repair through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[7]

-

Apoptosis: In cases of irreparable damage, ATM can trigger programmed cell death (apoptosis) to eliminate compromised cells.[8]

Given its central role in maintaining genomic stability, the inhibition of ATM has emerged as a promising therapeutic strategy in oncology.[1][2] By abrogating ATM-mediated cell cycle checkpoints, cancer cells can be sensitized to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy.[1][2][3]

KU-59403: A Potent and Selective ATM Inhibitor

KU-59403 is a novel and potent inhibitor of ATM kinase.[1][2][9] It exhibits high selectivity for ATM over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).[9][10] This selectivity minimizes off-target effects and enhances its potential as a targeted therapeutic agent.

Mechanism of Action

KU-59403 functions as an ATP-competitive inhibitor of ATM. It binds to the ATP-binding pocket of the ATM kinase domain, thereby preventing the phosphorylation of its downstream targets. This inhibition effectively dismantles the ATM-mediated signaling cascade initiated by DNA damage.

Quantitative Data on KU-59403 Activity

The potency and selectivity of KU-59403 have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of KU-59403 [9]

| Kinase | IC50 |

| ATM | 3 nM |

| DNA-PK | 9.1 µM |

| PI3K | 10 µM |

Table 2: Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines [2][3][9]

| Cell Line | Cancer Type | Chemotherapeutic Agent | KU-59403 Concentration | Sensitization Enhancement |

| SW620 | Colon Cancer | Camptothecin | 1 µM | 4-fold |

| LoVo | Colon Cancer | Camptothecin | 1 µM | 7-fold |

| SW620 | Colon Cancer | Etoposide (VP-16) | 1 µM | 11.9 ± 4.7-fold |

| MDA-MB-231 | Breast Cancer | Etoposide (VP-16) | 1 µM | 3.8 ± 1.8-fold |

| HCT116 | Colon Cancer | Etoposide (VP-16) | 1 µM | Similar to SW620 |

| HCT116-N7 | Colon Cancer | Etoposide (VP-16) | 1 µM | Similar to SW620 |

Table 3: In Vivo Antitumor Efficacy of KU-59403 in Xenograft Models [9]

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Delay |

| SW620 | Colon Cancer | BMY-40481 alone | 4 days |

| SW620 | Colon Cancer | BMY-40481 + KU-59403 (12.5 mg/kg, twice daily) | 8.5 days |

| SW620 | Colon Cancer | BMY-40481 + KU-59403 (25 mg/kg, twice daily) | 11.5 days (3-fold increase) |

| HCT116-N7 | Colon Cancer | BMY-40481 + KU-59403 (25 mg/kg, twice daily) | 3-fold increase |

Role of KU-59403 in Cell Cycle Checkpoint Control

A primary mechanism by which KU-59403 sensitizes cancer cells to DNA-damaging agents is through the abrogation of cell cycle checkpoints, particularly the G2/M checkpoint.[3]

The ATM-Mediated G2/M Checkpoint

In response to DNA double-strand breaks, ATM activation triggers a signaling cascade that leads to G2/M arrest. This is a critical control point that prevents cells with damaged DNA from entering mitosis, which could lead to chromosomal abnormalities and cell death.

Caption: ATM-mediated G2/M checkpoint signaling pathway.

Abrogation of the G2/M Checkpoint by KU-59403

KU-59403, by inhibiting ATM, prevents the phosphorylation and activation of downstream effectors like CHK2. This leads to the failure to inactivate CDC25C, allowing for the activation of the CDK1/Cyclin B complex and premature entry into mitosis, despite the presence of DNA damage. This forced mitotic entry with unrepaired DNA ultimately leads to mitotic catastrophe and cell death, thereby potentiating the effects of DNA-damaging therapies.

Caption: Mechanism of G2/M checkpoint abrogation by KU-59403.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key experiments used to characterize the activity of KU-59403.

Cell Viability Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., LoVo, HCT116, SW620, U2OS, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

KU-59403 (dissolved in DMSO)

-

Chemotherapeutic agent (e.g., camptothecin, etoposide)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a density that allows for colony formation (typically 200-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a fixed concentration of KU-59403 (e.g., 1 µM). Include a vehicle control (DMSO).

-

Incubate the cells for a defined period (e.g., 16 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies are visible.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Caption: Experimental workflow for a clonogenic assay.

Western Blotting for ATM Signaling

This technique is used to detect and quantify the phosphorylation status of ATM and its downstream targets.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., Actin).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[11][12][13][14][15]

Materials:

-

Cells treated with DNA-damaging agents +/- KU-59403

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Conclusion and Future Directions

KU-59403 is a potent and selective ATM inhibitor that effectively abrogates the G2/M cell cycle checkpoint, leading to sensitization of cancer cells to DNA-damaging therapies. The preclinical data strongly support its further investigation as a promising anticancer agent.[1][2][16] Future research should focus on identifying predictive biomarkers of response to KU-59403 and exploring its efficacy in combination with a broader range of cytotoxic agents and targeted therapies. Clinical trials are warranted to evaluate the safety and efficacy of KU-59403 in cancer patients.

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biocat.com [biocat.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. corefacilities.iss.it [corefacilities.iss.it]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to KU-59403: Discovery, Development, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

Introduction

KU-59403 is a second-generation, small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR). Developed as a successor to the first-generation inhibitor KU-55933, KU-59403 exhibits improved potency, selectivity, and pharmacological properties, making it a valuable tool for cancer research and a promising candidate for clinical development.[1] ATM kinase plays a pivotal role in signaling DNA double-strand breaks (DSBs), initiating cell cycle arrest, and promoting DNA repair.[2][3] Inhibition of ATM is a compelling therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2][3]

Discovery and Development

KU-59403 was developed from the chemical scaffold of LY294002, a broad-spectrum PI3K family kinase inhibitor, which also led to the discovery of KU-55933.[2] While KU-55933 was a potent and selective ATM inhibitor, its poor aqueous solubility and low oral bioavailability limited its utility to in vitro studies.[3] The development of KU-59403 aimed to overcome these limitations by improving its physicochemical properties for in vivo evaluation.[1][3]

Chemical Structure:

Caption: 2D representation of KU-59403's chemical structure.

Mechanism of Action

KU-59403 acts as an ATP-competitive inhibitor of ATM kinase.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates that are crucial for the DNA damage response. This inhibition abrogates the cell's ability to arrest the cell cycle and repair DNA double-strand breaks, leading to increased sensitivity to genotoxic agents.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of KU-59403

| Kinase | IC50 |

| ATM | 3 nM[2] |

| DNA-PK | 9.1 µM[2] |

| PI3K | 10 µM[2] |

Table 2: In Vitro Chemosensitization by KU-59403 (1 µM)

| Cell Line | Cytotoxic Agent (Concentration) | Sensitization Fold-Increase |

| SW620 | Etoposide (1 µM) | 11.9 ± 4.7[2] |

| MDA-MB-231 | Etoposide (1 µM) | 3.8 ± 1.8[2] |

| HCT116 | Etoposide (1 µM) | 2.3 ± 1.6[5] |

| HCT116-N7 | Etoposide (1 µM) | 3.8 ± 2.5[5] |

| LoVo | Camptothecin (10 nM) | 7-fold[5] |

| SW620 | Camptothecin (10 nM) | 4-fold[5] |

Table 3: In Vivo Pharmacokinetics of KU-59403

| Animal Model | Administration Route | Dose | Plasma Concentration (4h) | Tumor Concentration (4h) |

| Balb/C Mice | Intravenous (i.v.) | 25 mg/kg | < 0.1 µM[5] | Not Reported |

| CD-1 Nude Mice (SW620 Xenograft) | Intraperitoneal (i.p.) | 50 mg/kg | Maintained above in vitro active concentrations[5] | Maintained above in vitro active concentrations[5] |

Experimental Protocols

ATM Kinase Inhibition Assay

Objective: To determine the in vitro potency of KU-59403 against ATM kinase.

Methodology:

-

Recombinant ATM kinase is incubated with a specific peptide substrate and ATP.

-

KU-59403 is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA or by measuring ATP consumption via a luminescence-based assay.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Clonogenic Survival Assay

Objective: To assess the ability of KU-59403 to sensitize cancer cells to cytotoxic agents.

Methodology:

-

Exponentially growing cancer cells (e.g., SW620, LoVo) are seeded in 6-well plates.

-

Cells are treated with a cytotoxic agent (e.g., etoposide, camptothecin) in the presence or absence of KU-59403 (typically 1 µM) for a specified duration (e.g., 16 hours).[5]

-

After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, normalized for plating efficiency.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of KU-59403 as a chemosensitizing agent.

Methodology:

-

Human cancer cells (e.g., SW620, HCT116) are subcutaneously injected into the flanks of immunocompromised mice (e.g., CD-1 nude mice).[5]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment groups: vehicle control, cytotoxic agent alone, KU-59403 alone, and the combination of the cytotoxic agent and KU-59403.

-

KU-59403 is typically administered via intraperitoneal (i.p.) injection at doses ranging from 12.5 to 25 mg/kg, often twice daily.[2]

-

The cytotoxic agent is administered according to its established protocol.

-

Tumor volume and body weight are measured regularly.

-

The study endpoint is typically defined by a specific tumor volume or signs of toxicity.

Signaling Pathways and Visualizations

ATM-Mediated DNA Damage Response Pathway

The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by KU-59403.

Caption: Inhibition of ATM by KU-59403 blocks downstream signaling.

Experimental Workflow for In Vivo Chemosensitization Study

The following diagram outlines the typical workflow for an in vivo study evaluating KU-59403.

Caption: A typical workflow for in vivo evaluation of KU-59403.

Conclusion

KU-59403 is a potent and selective ATM inhibitor with significantly improved pharmacological properties compared to its predecessor, KU-55933. Preclinical studies have demonstrated its ability to effectively sensitize a range of cancer cell lines to topoisomerase poisons and ionizing radiation, both in vitro and in vivo. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development. The promising preclinical data for KU-59403 support the continued investigation of ATM inhibitors as a therapeutic strategy in cancer treatment.[2][3]

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KU-59403 in p53-Mediated Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). While the activation of p53 is a key downstream event of ATM signaling, extensive preclinical evidence indicates that the primary mechanism by which KU-59403 sensitizes cancer cells to genotoxic agents is independent of the p53 status of the tumor. This technical guide synthesizes the available data on KU-59403, focusing on its effects on p53 signaling and apoptosis. It clarifies the predominantly p53-independent nature of its therapeutic enhancement and explores the nuanced, context-dependent roles of ATM inhibition in p53-mediated cell fate decisions.

Introduction to KU-59403 and its Target: ATM Kinase

KU-59403 is a small molecule inhibitor of ATM kinase with high potency and selectivity.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that orchestrates cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][3] A crucial component of this pathway is the phosphorylation and activation of the tumor suppressor protein p53.[1][3]

The Predominantly p53-Independent Chemosensitization by KU-59403

A significant body of research demonstrates that the ability of KU-59403 to enhance the cytotoxicity of DNA-damaging agents, such as topoisomerase poisons and ionizing radiation, does not depend on the functional status of p53.[1][3][4] Studies using paired cell lines with and without functional p53, as well as various cancer cell lines with different p53 statuses (wild-type, mutant, or null), have consistently shown that KU-59403 potentiates the effects of chemotherapy and radiotherapy irrespective of p53 function.[1][3]

Quantitative Data on p53-Independent Chemosensitization

The following table summarizes the enhancement of cytotoxicity by KU-59403 in combination with various chemotherapeutic agents in cancer cell lines with differing p53 statuses.

| Cell Line | p53 Status | Chemotherapeutic Agent | Concentration of KU-59403 | Enhancement Factor | Reference |

| LoVo | Wild-type | Camptothecin (10 nM) | 1 µM | 7-fold | [1] |

| SW620 | Mutant | Camptothecin (10 nM) | 1 µM | 4-fold | [1] |

| HCT116 p53+/+ | Wild-type | Etoposide (VP-16) (1 µM) | 1 µM | Similar to p53-/- | [2] |

| HCT116 p53-/- | Null | Etoposide (VP-16) (1 µM) | 1 µM | Similar to p53+/+ | [2] |

| SW620 | Mutant | Etoposide (1 µM) | 1 µM | 11.9 ± 4.7-fold | [2] |

| MDA-MB-231 | Mutant | Etoposide (1 µM) | 1 µM | 3.8 ± 1.8-fold | [2] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with KU-59403, a chemotherapeutic agent, or a combination of both for a specified period (e.g., 16 hours).

-

Cell Fixation: The supernatant is discarded, and cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB is solubilized with 10 mM Tris base.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The enhancement factor is calculated as the survival with the cytotoxic agent alone divided by the survival with the combination of the cytotoxic agent and KU-59403.

Western Blot Analysis for ATM Activity

-

Cell Treatment and Lysis: Cells are treated with ionizing radiation (IR) in the presence or absence of KU-59403. Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM substrates (e.g., p-Chk2, p-p53) and total protein controls.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: p53-Independent Chemosensitization by KU-59403

Caption: p53-independent chemosensitization by KU-59403.

Context-Dependent Role of ATM in p53-Dependent Apoptosis

While the direct sensitizing effect of KU-59403 is p53-independent, the role of its target, ATM, in p53-mediated apoptosis is more complex. Some studies suggest that ATM signaling can act as a molecular switch, directing p53 activity towards apoptosis rather than cell cycle arrest.

ATM as a Modulator of p53 Target Gene Expression

Research indicates that ATM signaling is specifically required for the p53-dependent transcriptional upregulation of pro-apoptotic genes, such as PUMA and Noxa, in response to genotoxic stress.[5] In contrast, the induction of the cell cycle arrest-related gene p21 appears to be independent of ATM activity.[5] Therefore, by inhibiting ATM, KU-59403 could potentially attenuate the p53-dependent apoptotic response in specific cellular contexts where this pathway is dominant.

Synergy with Non-Genotoxic p53 Activation

Interestingly, in the absence of DNA damage, ATM inhibition has been shown to be synthetically lethal with non-genotoxic activation of p53.[6][7] For instance, combining an ATM inhibitor like KU-55933 (a close analog of KU-59403) with a non-genotoxic p53 activator like Nutlin-3 (which inhibits the p53-MDM2 interaction) leads to a synergistic induction of apoptosis.[6][7] This suggests that in a state of p53 activation without a corresponding DNA damage signal, ATM plays a pro-survival role, and its inhibition can switch the cellular outcome to apoptosis.

Signaling Pathway: Context-Dependent ATM Regulation of p53-Mediated Apoptosis

Caption: ATM's role in directing p53 towards apoptosis.

Conclusion

KU-59403 is a potent ATM inhibitor that primarily enhances the efficacy of DNA-damaging cancer therapies through p53-independent mechanisms, namely the abrogation of cell cycle checkpoints and the inhibition of DNA repair. This makes it a promising therapeutic agent for a broad range of tumors, regardless of their p53 status. However, the role of its target, ATM, in p53-dependent apoptosis is multifaceted. While ATM signaling can be crucial for the induction of a p53-mediated apoptotic program in response to genotoxic stress, its inhibition can also synergize with non-genotoxic p53 activation to induce cell death. These findings highlight the importance of understanding the specific cellular context when developing therapeutic strategies involving ATM inhibitors. Future research should further elucidate the molecular determinants that govern whether ATM inhibition will suppress or promote p53-dependent apoptosis, thereby enabling more precise and effective combination therapies.

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Preclinical Evaluation of a Novel ATM Inhibitor, KU59403, In Vitro and In Vivo in p53 Functional and Dysfunctional Models of Human Cancer | Semantic Scholar [semanticscholar.org]

- 5. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM and MET kinases are antagonists of p53-dependent apoptosis - ecancer [ecancer.org]

- 7. ATM regulates cell fate choice upon p53 activation by modulating mitochondrial turnover and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

The ATM Inhibitor KU-59403: A Technical Guide to its Impact on Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, KU-59403. It explores the compound's mechanism of action and its significant impact on the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This document synthesizes key preclinical data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in oncology research and drug development.

Introduction to KU-59403 and its Target: The ATM Kinase

KU-59403 is a potent and selective inhibitor of the ATM kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM is a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family and plays a critical role in signaling the presence of DSBs to the cell cycle and DNA repair machinery[3][4]. By initiating a signaling cascade, ATM orchestrates the activation of various downstream effectors to induce cell cycle arrest and promote the repair of these highly cytotoxic lesions through pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ)[1][4].

Defects in the ATM gene lead to the genetic disorder ataxia-telangiectasia, which is characterized by neuronal degeneration, immunodeficiency, and a high predisposition to cancer. The central role of ATM in maintaining genomic integrity has made it an attractive target for cancer therapy. The rationale behind inhibiting ATM is to compromise the ability of cancer cells to repair DNA damage, thereby sensitizing them to DNA-damaging agents like chemotherapy and radiation.

Mechanism of Action: How KU-59403 Impairs Homologous Recombination

Homologous recombination is a high-fidelity DNA repair pathway that is active during the S and G2 phases of the cell cycle and uses a sister chromatid as a template to accurately repair DSBs. A critical initial step in HR is the 5'-to-3' resection of the DNA ends at the break site to generate 3' single-stranded DNA (ssDNA) overhangs. This process is initiated by the MRN complex (MRE11-RAD50-NBS1) and is promoted by ATM-dependent phosphorylation of several key proteins, including CtIP and BRCA1[3][4].

KU-59403, by competitively inhibiting the kinase activity of ATM, prevents the phosphorylation of these downstream targets. This disruption of the ATM signaling cascade leads to a direct impairment of DSB end resection, which is a prerequisite for the loading of RAD51 onto the ssDNA to form the nucleoprotein filament essential for homology search and strand invasion[3]. Consequently, the entire homologous recombination pathway is inhibited.

The following diagram illustrates the central role of ATM in the homologous recombination pathway and the point of intervention for KU-59403.

References

- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of ATM in homologous recombination after end resection and RAD51 nucleofilament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Preclinical Studies of KU-59403 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] In the context of oncology, ATM inhibition represents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation. This technical guide provides an in-depth overview of the preliminary preclinical studies of KU-59403 in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: ATM Inhibition

KU-59403 exerts its primary effect by inhibiting the kinase activity of ATM. ATM is a serine/threonine kinase that plays a central role in recognizing and responding to DNA double-strand breaks (DSBs), which can be induced by genotoxic agents like topoisomerase inhibitors and ionizing radiation.[1] Upon activation, ATM phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. By inhibiting ATM, KU-59403 prevents these downstream signaling events, leading to an accumulation of DNA damage and ultimately enhancing the cytotoxic effects of DNA-damaging therapies.[1] A crucial finding from preliminary studies is that the chemosensitization and radiosensitization effects of KU-59403 are not dependent on the p53 tumor suppressor status of the cancer cells, suggesting its potential broad applicability across different cancer types.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of KU-59403 in various cancer cell lines.

Table 1: In Vitro Cytotoxicity Enhancement of Chemotherapeutic Agents by KU-59403

| Cell Line | Cancer Type | Chemotherapeutic Agent | KU-59403 Concentration (µM) | Enhancement Factor (Fold Increase in Cytotoxicity) | Reference |

| SW620 | Colon Carcinoma | Etoposide (0.1 µM) | 1.0 | 11.9 ± 4.7 | [1] |

| SW620 | Colon Carcinoma | Doxorubicin (10 nM) | 1.0 | 4.8 ± 1.5 | [1] |

| SW620 | Colon Carcinoma | Camptothecin (10 nM) | 1.0 | 4 | [1] |

| LoVo | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 3.5 ± 0.6 | [1] |

| LoVo | Colon Carcinoma | Doxorubicin (100 nM) | 1.0 | 7.2 ± 1.8 | [1] |

| LoVo | Colon Carcinoma | Camptothecin (10 nM) | 1.0 | 7 | [1] |

| HCT116 | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 2.3 ± 1.6 | [1] |

| HCT116-N7 | Colon Carcinoma | Etoposide (1 µM) | 1.0 | 3.8 ± 2.5 | [1] |

| MDA-MB-231 | Breast Cancer | Etoposide (1 µM) | 1.0 | 3.8 ± 1.8 | [1] |

Table 2: In Vivo Antitumor Efficacy of KU-59403 in Combination with Chemotherapy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | KU-59403 Dosage | Antitumor Effect | Reference |

| SW620 | Colon Carcinoma | Etoposide Phosphate (11.35 mg/kg, i.p., daily for 5 days) | 25 mg/kg, i.p., twice daily for 5 days | Significant tumor growth delay compared to etoposide alone | [1] |

| SW620 | Colon Carcinoma | Irinotecan (2.5 mg/kg, i.p., daily for 5 days) | Not specified in detail, but combination showed enhanced efficacy | 144% enhancement of irinotecan efficacy | [1] |

| HCT116-N7 | Colon Carcinoma | Etoposide Phosphate (11.35 mg/kg, i.p., daily for 5 days) | 25 mg/kg, i.p., twice daily for 5 days | Significant tumor growth delay in a resistant model | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of KU-59403.

Cell Viability Assay (Clonogenic Assay)

This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with KU-59403 alone or in combination with other agents.

-

Cell Seeding: Exponentially growing cancer cells (e.g., SW620, LoVo) are harvested, counted, and seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells per well).

-

Treatment: After allowing the cells to attach overnight, they are treated with KU-59403 (e.g., 1.0 µM) and/or a chemotherapeutic agent (e.g., etoposide, doxorubicin, camptothecin) at various concentrations. A vehicle control (e.g., 0.5% DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 16 hours for drug exposure, followed by drug-free media for 10-14 days) to allow for colony formation.

-

Colony Staining and Counting: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with a solution of methanol and acetic acid, and stained with crystal violet (0.5% w/v). Colonies containing at least 50 cells are counted.

-

Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the vehicle control. The enhancement factor is determined by dividing the survival with the cytotoxic agent alone by the survival with the combination of the cytotoxic agent and KU-59403.[1]

Western Blotting for ATM Phosphorylation

This technique is used to assess the inhibition of ATM activity by KU-59403 by measuring the phosphorylation of ATM and its downstream targets.

-

Cell Lysis: Cancer cells are treated with KU-59403 and/or a DNA-damaging agent (e.g., ionizing radiation). After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ATM (e.g., p-ATM Ser1981), total ATM, phosphorylated downstream targets (e.g., p-p53, p-CHK2), and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

-

Cell Treatment: Cancer cells are treated with KU-59403 in combination with a cytotoxic agent (e.g., etoposide).

-

Cell Staining: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. The cells are then incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

-